N-benzyl-3,4-dichloro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-3,4-dichloro-N-(pyridin-2-yl)benzamide is a chemical compound with the molecular formula C19H14Cl2N2O It is known for its unique structure, which includes a benzyl group, two chlorine atoms, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-dichloro-N-(pyridin-2-yl)benzamide typically involves the condensation of 3,4-dichlorobenzoyl chloride with N-benzyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dichloro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
N-benzyl-3,4-dichloro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dichloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide
- N-benzyl-3,4-dichloro-N-(2-pyridinyl)benzamide
- N-benzylbenzamide
Uniqueness
N-benzyl-3,4-dichloro-N-(pyridin-2-yl)benzamide is unique due to the presence of both chlorine atoms and the pyridinyl group, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H14Cl2N2O |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-benzyl-3,4-dichloro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-10-9-15(12-17(16)21)19(24)23(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
YTQJALFDRAHCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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